1-(Benzyloxy)-3-ethynyl-5-methylbenzene

Description

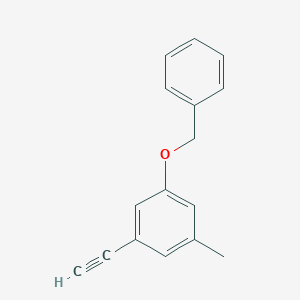

1-(Benzyloxy)-3-ethynyl-5-methylbenzene is an aromatic compound featuring a benzene ring substituted with a benzyloxy group (C₆H₅CH₂O–) at position 1, an ethynyl group (–C≡CH) at position 3, and a methyl group (–CH₃) at position 3. The ethynyl group confers unique reactivity, enabling applications in click chemistry and polymer synthesis.

Properties

IUPAC Name |

1-ethynyl-3-methyl-5-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-3-14-9-13(2)10-16(11-14)17-12-15-7-5-4-6-8-15/h1,4-11H,12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCPXZIYEFYTHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzyloxy)-3-ethynyl-5-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-ethynyl-5-methylphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Another method involves the Sonogashira coupling reaction, where 3-iodo-5-methylphenol is coupled with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The resulting product is then benzylated using benzyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions followed by benzylation. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-ethynyl-5-methylbenzene undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxygenated derivatives.

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products

Oxidation: 1-(Benzyloxy)-3-carboxy-5-methylbenzene.

Reduction: 1-(Benzyloxy)-3-ethyl-5-methylbenzene.

Substitution: Various substituted benzenes depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)-3-ethynyl-5-methylbenzene has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science:

Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Chemical Biology: Used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-ethynyl-5-methylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides.

Comparison with Similar Compounds

1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene

- Structure : Benzyloxy (position 1), bromo (position 4), fluoro (position 2), methyl (position 5).

- Molecular Formula : C₁₄H₁₂BrFO

- Molecular Weight : 295.15 g/mol .

- Key Differences: The bromo and fluoro substituents enhance electrophilicity compared to the ethynyl group in the target compound. Applications: Likely used in cross-coupling reactions due to halogen reactivity.

1-(Benzyloxy)-3-bromo-5-methoxybenzene

- Structure : Benzyloxy (position 1), bromo (position 3), methoxy (position 5).

- Molecular Formula : C₁₄H₁₃BrO₂

- Molecular Weight : 293.15 g/mol .

- Key Differences :

- Methoxy (–OCH₃) at position 5 is electron-donating, contrasting with the methyl group in the target compound.

- Bromo substituent at position 3 offers a reactive site for nucleophilic substitution, unlike the ethynyl group’s propensity for cycloaddition.

- Applications: Intermediate in pharmaceutical synthesis.

1-(Ethylthio)-3-methoxy-5-methylbenzene

- Structure : Ethylthio (–SCH₂CH₃) at position 1, methoxy (position 3), methyl (position 5).

- Molecular Formula : C₁₀H₁₄OS

- Molecular Weight : 194.28 g/mol .

- Lacks the benzyloxy and ethynyl groups, reducing steric bulk and π-conjugation. Applications: Possible use in agrochemicals due to sulfur’s bioactivity.

3-Phenoxytoluene

- Structure: Phenoxy (C₆H₅O–) at position 3, methyl at position 1.

- Molecular Formula : C₁₃H₁₂O

- Molecular Weight : 184.23 g/mol .

- Lower molecular weight and reduced steric hindrance compared to the target compound. Applications: Solvent or intermediate in organic synthesis.

Comparative Data Table

Research Findings and Trends

- Electronic Effects: Ethynyl groups (–C≡CH) are electron-withdrawing, whereas methoxy (–OCH₃) and phenoxy groups are electron-donating. This impacts reaction pathways, such as electrophilic aromatic substitution rates .

- In contrast, smaller substituents like methyl or methoxy allow higher regioselectivity .

- Synthetic Utility : Halogenated analogs (e.g., bromo/fluoro) are preferred for Suzuki-Miyaura couplings, while ethynyl-containing compounds are valuable in alkyne-azide cycloadditions .

Biological Activity

1-(Benzyloxy)-3-ethynyl-5-methylbenzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl ether and an ethynyl group, which contribute to its unique chemical reactivity and biological interactions. The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer Potential : There is growing interest in the compound's ability to inhibit cancer cell proliferation, particularly in breast and lung cancer models.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with cellular targets. The ethynyl group enhances its reactivity, allowing it to form covalent bonds with proteins or nucleic acids, potentially leading to altered cellular functions. The benzyl moiety may also facilitate binding to hydrophobic regions of target proteins, enhancing specificity.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated a moderate inhibitory effect on Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | Not effective |

| Bacillus subtilis | 16 µg/mL |

Anticancer Activity

In vitro studies demonstrated that the compound significantly inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were determined through MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Case Studies

- Case Study on Anticancer Properties : A recent study published in Nature explored the anticancer effects of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

- Enzyme Inhibition Study : Another study focused on the inhibition of cytochrome P450 enzymes by this compound. It was found to be a competitive inhibitor, which could have implications for drug metabolism and interactions.

Q & A

Q. What are the common synthetic routes for preparing 1-(Benzyloxy)-3-ethynyl-5-methylbenzene, and what key reagents are involved?

The synthesis typically involves multi-step functionalization of a benzene core. A plausible route includes:

- Benzyloxy group introduction : Protection of a hydroxyl group via benzylation using benzyl bromide and a base (e.g., NaH).

- Ethynyl group installation : Sonogashira coupling with terminal alkynes under palladium catalysis .

- Methyl group positioning : Friedel-Crafts alkylation or direct methylation using methyl halides. Key reagents include Pd(PPh₃)₄ for coupling, benzyl bromide for protection, and anhydrous solvents (e.g., THF) to avoid side reactions. Yield optimization requires strict temperature control (e.g., 0–60°C) and inert atmospheres .

Q. What analytical techniques are essential for characterizing this compound?

Standard characterization employs:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and electronic environments. The ethynyl proton appears as a singlet near δ 2.5–3.5 ppm, while benzyloxy protons show aromatic splitting .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₆H₁₄O: calc. 222.1045).

- Infrared (IR) spectroscopy : Peaks at ~3300 cm⁻¹ (C≡C-H stretch) and 1250 cm⁻¹ (C-O-C stretch) .

Advanced Research Questions

Q. How does the ethynyl group’s electronic and steric profile influence regioselectivity in further functionalization?

The ethynyl group is electron-withdrawing, directing electrophilic substitution to the para position relative to itself. However, steric hindrance from the benzyloxy and methyl groups may favor meta or ortho pathways in certain reactions. Computational modeling (e.g., DFT calculations) can predict preferred sites for reactions like halogenation or cross-coupling . Experimental validation via competitive reaction studies under varying conditions (e.g., solvent polarity, catalyst loading) is critical .

Q. What mechanistic insights can be gained from studying kinetic vs. thermodynamic control in derivatization reactions?

For example, bromination at low temperatures (-20°C) may yield kinetic products (para to ethynyl), while higher temperatures (80°C) favor thermodynamic products (meta to methyl). Monitoring reaction progress via HPLC or GC-MS, coupled with Arrhenius plots, helps distinguish pathways. Contradictions in literature data often arise from unoptimized conditions, necessitating detailed kinetic studies .

Q. How can computational methods aid in predicting reactivity or interaction with biological targets?

Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with enzymes or receptors, leveraging the ethynyl group’s potential for click chemistry. QSAR models trained on similar benzyloxy derivatives may predict bioavailability or toxicity. Density Functional Theory (DFT) can map frontier molecular orbitals to explain electrophilic/nucleophilic behavior .

Data Contradiction and Optimization

Q. How can conflicting reports on reaction yields or byproduct formation be resolved?

- Systematic parameter screening : Vary catalysts (e.g., PdCl₂ vs. Pd(OAc)₂), solvents (polar vs. nonpolar), and temperatures.

- Byproduct identification : LC-MS or 2D NMR (e.g., HSQC) to detect minor species, such as debenzylated intermediates or dimerization products.

- Reaction monitoring : In-situ IR or Raman spectroscopy to track intermediate formation .

Applications in Material Science

Q. What role does the ethynyl group play in polymer or dendrimer synthesis?

The ethynyl moiety enables click chemistry (e.g., CuAAC with azides) for constructing rigid-rod polymers or cross-linked networks. Its linear geometry enhances π-conjugation, useful in organic semiconductors. Studies on similar compounds show enhanced thermal stability (TGA decomposition >300°C) and tunable optoelectronic properties .

Safety and Handling

Q. What precautions are necessary for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential respiratory irritation from fine powders.

- Storage : Inert atmosphere (argon) at -20°C to prevent oxidation of the ethynyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.